molecular formula C17H17ClN4O2 B6626994 N-(5-chloro-8-methylquinolin-2-yl)-2-[(2-methylpyrazol-3-yl)methoxy]acetamide

N-(5-chloro-8-methylquinolin-2-yl)-2-[(2-methylpyrazol-3-yl)methoxy]acetamide

Cat. No. B6626994
M. Wt: 344.8 g/mol
InChI Key: RPFTTWFJGAUYPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-chloro-8-methylquinolin-2-yl)-2-[(2-methylpyrazol-3-yl)methoxy]acetamide, also known as CMA, is a chemical compound with potential applications in scientific research. It belongs to the class of quinoline derivatives and has been studied for its biological properties and mechanism of action. In

Mechanism of Action

The mechanism of action of N-(5-chloro-8-methylquinolin-2-yl)-2-[(2-methylpyrazol-3-yl)methoxy]acetamide is not fully understood, but it is believed to interact with cellular targets involved in various biological processes, including DNA replication, protein synthesis, and cell signaling pathways. It has been shown to inhibit the activity of certain kinases and enzymes involved in cancer cell growth and proliferation.
Biochemical and Physiological Effects:
N-(5-chloro-8-methylquinolin-2-yl)-2-[(2-methylpyrazol-3-yl)methoxy]acetamide has been shown to exhibit a range of biochemical and physiological effects, including the induction of apoptosis in cancer cells, the inhibition of angiogenesis, and the modulation of immune system responses. It has also been shown to have anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(5-chloro-8-methylquinolin-2-yl)-2-[(2-methylpyrazol-3-yl)methoxy]acetamide in lab experiments is its high specificity and selectivity for certain cellular targets, which allows for more precise and accurate results. However, its limitations include its potential toxicity and the need for further research to fully understand its mechanism of action and potential side effects.

Future Directions

There are several future directions for further research on N-(5-chloro-8-methylquinolin-2-yl)-2-[(2-methylpyrazol-3-yl)methoxy]acetamide, including its potential applications in drug discovery and development, its use as a diagnostic tool for cancer and other diseases, and its role in regulating cellular processes involved in aging and neurodegenerative diseases. Further studies are also needed to fully understand its mechanism of action and potential side effects, as well as its interactions with other cellular targets and compounds.

Synthesis Methods

N-(5-chloro-8-methylquinolin-2-yl)-2-[(2-methylpyrazol-3-yl)methoxy]acetamide can be synthesized through a multi-step process involving the reaction of 5-chloro-8-methylquinoline-2-carboxylic acid with 2-methyl-3-nitropyrazole, followed by reduction and methylation reactions. The final product is obtained as a white solid with a high yield and purity.

Scientific Research Applications

N-(5-chloro-8-methylquinolin-2-yl)-2-[(2-methylpyrazol-3-yl)methoxy]acetamide has been studied for its potential applications in scientific research, including its use as a fluorescent probe for imaging studies, as a potential therapeutic agent for cancer treatment, and as a tool for studying protein-protein interactions. Its unique chemical structure and biological properties make it a promising compound for further research.

properties

IUPAC Name

N-(5-chloro-8-methylquinolin-2-yl)-2-[(2-methylpyrazol-3-yl)methoxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN4O2/c1-11-3-5-14(18)13-4-6-15(21-17(11)13)20-16(23)10-24-9-12-7-8-19-22(12)2/h3-8H,9-10H2,1-2H3,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPFTTWFJGAUYPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)Cl)C=CC(=N2)NC(=O)COCC3=CC=NN3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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